molecular formula C20H33ClN4O5S B13383715 Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl

Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl

Cat. No.: B13383715
M. Wt: 477.0 g/mol
InChI Key: YPQBZJQUKCGWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-ARG(PBF)-OME HCL, also known as Nα-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine methyl ester hydrochloride, is a protected form of the amino acid arginine. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The protecting group, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (PBF), is used to prevent unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ARG(PBF)-OME HCL typically involves the protection of the arginine side chain with the PBF group. The process begins with the activation of the carboxyl group of arginine, followed by the introduction of the PBF protecting group. The methyl ester is then formed by esterification. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of H-ARG(PBF)-OME HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

H-ARG(PBF)-OME HCL is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of H-ARG(PBF)-OME HCL involves the protection of the arginine side chain during peptide synthesis. The PBF group prevents unwanted side reactions, ensuring the correct assembly of the peptide chain. Upon completion of the synthesis, the PBF group is removed to yield the free arginine residue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-ARG(PBF)-OME HCL is unique due to its specific protecting group (PBF) and its form as a methyl ester hydrochloride. This combination provides enhanced stability and solubility, making it particularly useful in peptide synthesis .

Properties

IUPAC Name

methyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQBZJQUKCGWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.